4-Chloropyridin-3-ylboronic acid
Description
Overview of Boronic Acids in Organic and Medicinal Chemistry
Boronic acids, characterized by the R-B(OH)₂ functional group, are organic compounds that serve as pivotal intermediates and building blocks in synthetic chemistry. wikipedia.orgwikiwand.com Their utility stems from their versatile reactivity, general stability, and relatively low toxicity. nih.govmdpi.com These attributes make them indispensable tools for creating complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials. pipzine-chem.comprlog.org Boronic acids are Lewis acids, a feature that allows them to form reversible covalent complexes with molecules containing diol groups, such as sugars and amino acids, leading to applications in chemical sensing and molecular recognition. wikipedia.orgwikiwand.com
A primary application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govsigmaaldrich.com This reaction's high functional group tolerance and mild conditions have made it a cornerstone of modern organic synthesis. nih.gov The commercialization of boronic acid-containing drugs, such as the anticancer agent Bortezomib and the antibiotic Vaborbactam, has further underscored their importance and spurred a "renaissance" in boron chemistry research. wikipedia.orgmdpi.comthermofisher.com
The first reported synthesis of a boronic acid was by Edward Frankland in 1860, who prepared ethylboronic acid. wikipedia.orgwikiwand.commdpi.comwiley-vch.de For many years, these compounds were considered chemical curiosities. However, the landscape of boronic acid chemistry was fundamentally changed with the discovery of the Suzuki-Miyaura coupling reaction in the late 1970s. wiley-vch.de This development transformed boronic acids from niche compounds into mainstream synthetic intermediates. wiley-vch.de The subsequent decades saw extensive research into the synthesis of a vast array of boronic acids and their derivatives, such as boronate esters and MIDA boronates, which offer enhanced stability and compatibility with various reaction conditions. sigmaaldrich.com This evolution has made a wide variety of air-stable boronic acids commercially available, greatly expanding their accessibility and application in both academic and industrial laboratories. wikipedia.orgwikiwand.com
Heteroaryl boronic acids, which incorporate a heterocyclic aromatic ring (e.g., pyridine (B92270), thiophene, imidazole), are a particularly vital subclass. sigmaaldrich.com Heterocyclic structures are ubiquitous in pharmaceuticals and agrochemicals, making heteroaryl boronic acids essential building blocks for drug discovery and development. researchgate.net They allow for the direct introduction of these important motifs into target molecules via cross-coupling reactions. nih.gov
However, the synthesis and application of heteroaryl boronic acids can present unique challenges. They are often less stable than their aryl counterparts and can be prone to decomposition or protodeboronation (loss of the boronic acid group), especially under the basic conditions required for many coupling reactions. nih.govresearchgate.net For instance, the instability of 2-pyridylboronic acid is a well-documented challenge known as the "2-pyridyl problem." researchgate.net Despite these difficulties, their critical role in constructing biologically active molecules ensures they remain an active and important area of research. researchgate.netnih.gov
Specific Academic Relevance of 4-Chloropyridin-3-ylboronic Acid
Within the family of heteroaryl boronic acids, this compound has emerged as a compound of significant academic interest. Its structure, featuring a pyridine ring substituted with both a chloro group and a boronic acid, makes it a highly useful and reactive intermediate.
This compound is primarily utilized as a key intermediate in the synthesis of new drug candidates and functional materials. pipzine-chem.com Its unique structure allows chemists to participate in various chemical reactions to construct specific molecular skeletons for molecules with desired biological activities or material properties. pipzine-chem.com It is an excellent reagent for forming both carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki coupling reaction, where it can be efficiently coupled with halogenated aromatic or olefinic compounds under mild conditions. pipzine-chem.com Common synthetic routes to produce this compound itself involve the lithiation of 4-chloropyridine (B1293800) followed by reaction with a borate (B1201080) ester, or through transition metal-catalyzed coupling reactions. pipzine-chem.com
The specific placement of the chloro and boronic acid groups on the pyridine ring is crucial to the reactivity and utility of this compound. Its properties can be distinguished from its other isomers, such as those where the chloro group is at the 2, 5, or 6-position relative to the boronic acid at the 3-position.
The electronic and steric environment of each isomer influences its stability and reactivity. For example, 2-chloropyridin-3-ylboronic acid is known to be susceptible to protodeboronation, a common issue for 2-substituted pyridyl boronic acids. researchgate.netsigmaaldrich.com In contrast, 3- and 4-pyridyl boronic acids (and by extension, their chloro-substituted derivatives) tend to be more stable. researchgate.net The position of the electron-withdrawing chlorine atom also modulates the acidity of the boronic acid and the reactivity of the C-B bond during the critical transmetalation step of a Suzuki coupling. These subtle differences determine which isomer is best suited for a particular synthetic strategy, making this compound a distinct and valuable tool for chemists aiming to build specific molecular frameworks. For example, 5-Chloro-3-pyridineboronic acid has been used as an intermediate in the synthesis of orexin-2 receptor antagonists, while the 6-chloro isomer has been used to prepare 3-arylcoumarins and other biologically relevant compounds. sigmaaldrich.comsigmaaldrich.com
Compound Data
Below are the chemical identifiers for the compounds discussed in this article.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1072945-69-7 (as HCl salt) | C₅H₅BClNO₂ | 157.36 |
| 2-Chloropyridin-3-ylboronic acid | 381248-04-0 | C₅H₅BClNO₂ | 157.36 |
| 5-Chloropyridin-3-ylboronic acid | 872041-85-5 | C₅H₅BClNO₂ | 157.36 |
| 6-Chloropyridin-3-ylboronic acid | 444120-91-6 | C₅H₅BClNO₂ | 157.36 |
| Ethylboronic acid | Not explicitly found | C₂H₇BO₂ | 73.89 |
| Bortezomib | 179324-69-7 | C₁₉H₂₅BN₄O₄ | 384.24 |
| Vaborbactam | 1360457-46-9 | C₁₂H₁₆BNO₅S | 297.14 |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 |
| Thiophene | 110-02-1 | C₄H₄S | 84.14 |
| Imidazole | 288-32-4 | C₃H₄N₂ | 68.08 |
| 4-chloropyridine | 626-61-9 | C₅H₄ClN | 113.55 |
| 3-arylcoumarins | Class of compounds | Varies | Varies |
Properties
IUPAC Name |
(4-chloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEPMEDDZNANPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476862 | |
| Record name | 4-Chloropyridin-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452972-10-0 | |
| Record name | B-(4-Chloro-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452972-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Chloropyridin-3-ylboronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00476862 | |
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| Record name | 4-Chloropyridine-3-boronic acid | |
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Synthetic Methodologies for 4 Chloropyridin 3 Ylboronic Acid and Its Derivatives
Strategic Approaches to Boronic Acid Synthesis
Several robust methods have been developed for the synthesis of arylboronic acids and their derivatives. These strategies typically involve the formation of a carbon-boron bond on an aromatic ring system.
Electrophilic Trapping of Arylmetal Intermediates
A classical and widely used strategy for the synthesis of arylboronic acids involves the generation of a highly reactive arylmetal intermediate, which is then trapped by an electrophilic boron reagent, typically a trialkyl borate (B1201080). researchgate.net The arylmetal species, commonly an organolithium or Grignard reagent, is formed from an aryl halide through either metal-halogen exchange or direct insertion of a metal. This is a versatile method, though the strongly basic and nucleophilic nature of the organometallic intermediates can limit its compatibility with certain functional groups.
Coupling of Aryl Halides with Diboronic Acid Reagents
Palladium-catalyzed cross-coupling reactions provide a milder alternative for the synthesis of arylboronic esters. The Miyaura borylation reaction, for instance, involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. researchgate.net This method exhibits excellent functional group tolerance and has become a cornerstone of modern organic synthesis for accessing a wide array of boronic esters.
Direct Boronylation via Transition Metal-Catalyzed C-H Functionalization
A more recent and atom-economical approach is the direct borylation of arenes through transition metal-catalyzed C-H bond activation. researchgate.net Catalysts based on iridium, rhodium, and palladium can facilitate the direct conversion of a C-H bond on an aromatic ring into a C-B bond using a diboron reagent. researchgate.net The regioselectivity of this reaction is often governed by steric factors or the presence of a directing group on the substrate. This strategy avoids the need for pre-functionalized aryl halides, offering a more streamlined route to boronic acid derivatives.
Preparation Routes for 4-Chloropyridin-3-ylboronic Acid
The synthesis of this compound often employs a specific application of the electrophilic trapping strategy, leveraging the reactivity of dihalopyridine precursors.
Halogen-Metal Exchange Reactions and Quenching with Borate Esters
A primary route for the synthesis of this compound involves a regioselective halogen-metal exchange reaction. This method takes advantage of the differential reactivity of the halogen atoms in a dihalopyridine, allowing for selective metalation at one position, followed by borylation.
The synthesis of this compound can be efficiently achieved starting from 3,4-dichloropyridine (B130718). Treatment of 3,4-dichloropyridine with n-butyllithium (n-BuLi) at low temperatures results in a regioselective halogen-lithium exchange. The lithiation occurs preferentially at the 4-position due to the higher reactivity of the C4-Cl bond compared to the C3-Cl bond in this system. The resulting 3-chloro-4-lithiopyridine intermediate is then trapped in situ by quenching with an electrophilic boron reagent, such as triisopropyl borate. Subsequent acidic workup hydrolyzes the borate ester to afford the final product, this compound. A study by Bouillon et al. reported this transformation with a good isolated yield.
Table 1: Synthesis of this compound via Halogen-Metal Exchange
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|
Influence of Reaction Conditions (e.g., Temperature, Solvents) on Yield and Selectivity
The outcome of synthetic reactions to produce this compound and its derivatives is highly dependent on the specific conditions employed. Factors such as temperature and the choice of solvent can significantly impact the yield and selectivity of the desired product.
For instance, in palladium-catalyzed borylation reactions, temperature is a critical parameter. While many of these reactions are often conducted at elevated temperatures to ensure a reasonable reaction rate, studies have explored the feasibility of room temperature borylation. researchgate.net However, catalyst systems that are ineffective at room temperature can become effective at higher temperatures. researchgate.net For example, a reaction to form a cyclic homoallyl alcohol, which involves a palladium-catalyzed coupling step, showed optimal results when the coupling was carried out at 50 °C, followed by a cyclization step at 100 °C.
The choice of solvent also plays a pivotal role. In some palladium-catalyzed reactions, a combination of a palladium source like Pd(dba)2 and a solvent such as DMSO shows excellent catalytic activity. However, using a less polar solvent like toluene (B28343) can sometimes lead to catalyst decomposition. Conversely, for the cyclization step of certain reactions, less polar solvents are favorable as they can accelerate the process, whereas a solvent like DMSO might slow it down due to its coordination to the boron center. For the borylation of aryl chlorides, using triethylamine (B128534) (NEt3) as the solvent has been shown to give better results in some cases. organic-chemistry.org
The following table provides examples of how reaction conditions can influence the synthesis of related compounds:
| Reaction Type | Catalyst System | Solvent | Temperature (°C) | Outcome |
| Borylation of 4-chloroquinolines | Pd(PPh3)2Cl2 / KOAc | Not Specified | Not Specified | Successful borylation with bis(pinacolato)diboron. researchgate.net |
| Borylation of Aryl Chlorides | Pd2dba3 / XPhos | Not Specified | Room Temp | Failed to facilitate conversion. researchgate.net |
| Borylation of Aryl Chlorides | Pd2dba3 / XPhos | Not Specified | Elevated Temp | Facilitated conversion of 4-chlorotoluene (B122035). researchgate.net |
| Borylation of Aryl Chlorides | PdCl2(dppf)2 | Not Specified | 110 | No product obtained. researchgate.net |
| Coupling and Cyclization | Pd(dba)2-2AsPh3 | Toluene | 50 then 100 | Best yield (88%) of cyclic homoallyl alcohol. |
| Coupling | Pd(dba)2 | DMSO | Not Specified | Excellent catalytic activity reported. |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful regioselective strategy used in organic synthesis to functionalize aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.orgnumberanalytics.com This method involves the deprotonation of the aromatic ring by a strong base, typically an organolithium reagent, guided by the DMG. wikipedia.orgnumberanalytics.com The resulting aryllithium species is then quenched with an electrophile to introduce a new substituent. numberanalytics.com
The DMG, which contains a heteroatom, acts as a Lewis base, interacting with the Lewis acidic lithium from the organolithium reagent. wikipedia.org This interaction directs the deprotonation to the nearest ortho-position. wikipedia.orgbaranlab.org Common DMGs include methoxy, tertiary amine, and amide groups. wikipedia.org The choice of the organolithium base, such as n-butyllithium, sec-butyllithium, or tert-butyllithium, is also crucial and can influence the reactivity. baranlab.org
This strategy has been successfully applied to the functionalization of various heterocycles, including pyridines. numberanalytics.com The chlorine atom in a chloropyridyl group has been shown to act as a directing group, enabling regioselective metalation at the ortho position. nih.gov This allows for the introduction of various functional groups, including the boronic acid moiety, with high precision. The process generally involves the following steps:
Deprotonation: An aromatic compound with a directing group is treated with a strong organolithium base. numberanalytics.com
Lithiation: An aryllithium intermediate is formed at the position ortho to the directing group. numberanalytics.com
Electrophilic Quench: The aryllithium species reacts with an electrophile, such as a trialkyl borate, to form the desired functionalized product. numberanalytics.com
Palladium-Catalyzed Borylation Reactions
Palladium-catalyzed borylation has emerged as a versatile and widely used method for the synthesis of arylboronic acids and their esters. This approach offers a direct route to these valuable compounds from aryl halides and triflates.
Reaction of Halopyridines with Bis(pinacolato)diboron
A common and effective method for the synthesis of pyridylboronate esters is the palladium-catalyzed reaction of halopyridines with bis(pinacolato)diboron (B2pin2). researchgate.netnih.gov This reagent serves as the boron source, and the reaction is facilitated by a palladium catalyst. nih.gov This process is highly valued for its tolerance of a wide range of functional groups. nih.gov
The reaction is applicable to various primary alkyl halides and has been successfully extended to aryl halides. researchgate.netnih.gov The resulting pinacol (B44631) boronate esters are stable and can be easily converted to the corresponding boronic acids or used directly in subsequent cross-coupling reactions. nih.gov
Catalyst Systems and Ligand Effects (e.g., SPhos, Pd(dppf)Cl2.DCM)
The success of palladium-catalyzed borylation reactions is highly dependent on the choice of the catalyst system, which includes the palladium precursor and the supporting ligand. Different ligands can have a significant effect on the catalyst's activity and selectivity.
For the borylation of aryl halides, various palladium catalysts and ligands have been investigated. For instance, the use of PdCl2(dppf)·DCM as a catalyst has been explored, although it was found to be ineffective for the borylation of 4-chlorotoluene even at high temperatures. researchgate.net
In contrast, systems employing bulky, electron-rich phosphine (B1218219) ligands such as SPhos have shown high efficiency. An improved system for the borylation of aryl halides utilizes a combination of a palladium precursor with the SPhos ligand. organic-chemistry.org This system has proven effective for the conversion of a wide range of aryl and heteroaryl iodides, bromides, and even some challenging chlorides into their corresponding pinacol boronate esters. organic-chemistry.org The use of SPhos allows for lower catalyst loadings and often proceeds under mild conditions. organic-chemistry.org
The following table summarizes the performance of different catalyst systems in borylation reactions:
| Catalyst | Ligand | Substrate Type | Boron Source | Outcome |
| PdCl2(dppf)·DCM | dppf | 4-chlorotoluene | Bis(pinacolato)diboron | No product obtained at 110 °C. researchgate.net |
| PdCl2(CH3CN)2 | SPhos | Aryl/Heteroaryl Halides | Pinacol borane | Highly efficient conversion to pinacol boronate esters. organic-chemistry.org |
Synthesis of this compound Esters (e.g., Pinacol Ester)
Boronic acid esters, particularly pinacol esters, are often preferred over free boronic acids due to their increased stability and ease of handling. The pinacol ester of this compound is a key intermediate in many synthetic applications.
Preparation from this compound
The pinacol ester of this compound can be readily prepared from the corresponding boronic acid. A common method involves the reaction of the boronic acid with pinacol. This esterification is typically carried out in a suitable solvent and may be heated to drive the reaction to completion. The resulting pinacol ester is often a stable, crystalline solid that can be easily purified. For example, 3-pyridylboronic acid can be converted to its pinacol ester by reaction with pinacol, followed by purification to yield a white solid. orgsyn.org
Direct Synthesis Methods
The direct synthesis of this compound can be accomplished through several strategic pathways, primarily involving either the formation of a carbon-boron bond on a pre-existing 4-chloropyridine (B1293800) scaffold or the chlorination of a pyridine-3-boronic acid derivative. Key methodologies include lithiation followed by borylation, palladium-catalyzed cross-coupling reactions, and direct halogenation.
One prevalent method involves the lithiation of 4-chloropyridine at a low temperature, followed by quenching with a borate ester. pipzine-chem.com In this process, a strong base such as n-butyllithium is used to deprotonate the pyridine (B92270) ring, creating a lithium-substituted intermediate. This intermediate then reacts with a trialkyl borate, like trimethoxyborate or triisopropyl borate, to form the boronate ester. pipzine-chem.com A subsequent acidic workup hydrolyzes the ester to yield the final this compound. Precise control of reaction conditions, particularly temperature, is critical to ensure regioselectivity and prevent side reactions. pipzine-chem.com
Another significant route is the palladium-catalyzed Miyaura borylation. organic-chemistry.org This method typically starts with a dihalogenated pyridine, such as 3-bromo-4-chloropyridine, which undergoes a cross-coupling reaction with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgnih.gov The reaction is catalyzed by a palladium complex, often PdCl₂(dppf), in the presence of a base like potassium acetate (B1210297) (KOAc). organic-chemistry.org This approach benefits from its tolerance of various functional groups. organic-chemistry.org
A third strategy is the direct chlorination of pyridine-3-boronic acid. pipzine-chem.com This involves using a suitable halogenating agent, for example, N-chlorosuccinimide (NCS), to introduce a chlorine atom at the 4-position of the pyridine ring. pipzine-chem.com This reaction requires careful management of stoichiometry and conditions to avoid over-halogenation or other unwanted side reactions that could impact the purity and yield of the final product. pipzine-chem.com
To summarize the direct synthesis methods:
| Method | Starting Material | Key Reagents | General Conditions | Reference |
| Lithiation-Borylation | 4-Chloropyridine | n-Butyllithium, Trialkyl borate (e.g., B(OiPr)₃) | Low temperature (e.g., -78 °C) in an inert solvent like THF, followed by acidic workup. | pipzine-chem.com |
| Palladium-Catalyzed Borylation | 3-Bromo-4-chloropyridine | Bis(pinacolato)diboron, Palladium catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) | Elevated temperature (e.g., 80 °C) in a polar solvent like DMSO. | organic-chemistry.orgnih.gov |
| Direct Halogenation | Pyridine-3-boronic acid | N-Chlorosuccinimide (NCS) | Controlled stoichiometry and temperature in a suitable reaction medium. | pipzine-chem.com |
Considerations for Scalable Synthesis
Transitioning the synthesis of this compound from laboratory scale to industrial production introduces several critical considerations related to cost, safety, efficiency, and robustness of the chosen synthetic route.
The lithiation-borylation pathway, while effective in the lab, presents significant challenges for large-scale synthesis. The use of pyrophoric reagents like n-butyllithium necessitates stringent safety protocols and specialized equipment. Furthermore, the requirement for cryogenic temperatures (e.g., -78°C) to control the reaction is energy-intensive and can be difficult to maintain consistently in large reactors, potentially leading to reduced selectivity and yield. The sensitivity of the lithiated intermediates to moisture also demands rigorously anhydrous conditions, adding to the operational complexity and cost.
Palladium-catalyzed borylation reactions are often more amenable to scaling up. These reactions typically run at more moderate temperatures (e.g., 80°C) and are compatible with a wider range of functional groups, which can simplify multi-step syntheses. organic-chemistry.org The process has been demonstrated at a significant scale for analogous compounds with minimal optimization. However, the primary economic driver is the cost of the palladium catalyst and the associated phosphine ligands. mdpi.com Efficient catalyst recycling or the use of catalysts with very high turnover numbers is essential for a cost-effective industrial process. The choice of solvent is also key; while polar aprotic solvents like DMSO can be effective, their removal and recycling on a large scale can be problematic. organic-chemistry.org
Ultimately, the selection of a scalable synthesis method requires a multi-faceted analysis of reagent cost, safety infrastructure, energy consumption, waste generation, and process robustness.
A comparative overview of scalability factors is presented below:
| Synthetic Method | Advantages for Scalability | Challenges for Scalability | Reference |
| Lithiation-Borylation | High yields can be achieved with precise control. | Use of pyrophoric reagents; cryogenic temperatures required; strict anhydrous conditions. | |
| Palladium-Catalyzed Borylation | High functional group tolerance; milder temperature conditions compared to lithiation; demonstrated scalability. | High cost of palladium and ligands; potential issues with solvent removal and recycling. | organic-chemistry.orgmdpi.com |
| Direct Halogenation | Potentially high atom economy. | Poor regioselectivity leading to byproducts; difficult purification; potential for reactor fouling. | pipzine-chem.comgoogle.com |
Reactivity and Reaction Mechanisms in Organic Synthesis
Cross-Coupling Reactions Involving 4-Chloropyridin-3-ylboronic Acid
This compound is a valuable reagent in organic synthesis, particularly for creating carbon-carbon and carbon-heteroatom bonds. pipzine-chem.com Its unique structure, featuring a pyridine (B92270) ring with a chlorine atom at the 4-position and a boronic acid group at the 3-position, imparts a diverse range of reactivity. pipzine-chem.com The electrophilic nature of the boronic acid group allows it to readily participate in various coupling reactions. pipzine-chem.com
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides, typically catalyzed by a palladium complex. libretexts.orgwikipedia.org This reaction is widely used to create conjugated systems like biaryl compounds, styrenes, and polyolefins. libretexts.orgwikipedia.org this compound is an effective coupling partner in these reactions, allowing for the synthesis of complex heterocyclic molecules. pipzine-chem.com
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: libretexts.org
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex. This step forms a palladium(II) species and is often the rate-determining step in the catalytic cycle. libretexts.org The reactivity of the halide in this step generally follows the order: I > OTf > Br > Cl. libretexts.org
Transmetalation: In this step, the organic group from the organoboron compound is transferred to the palladium(II) complex. wikipedia.org This process requires the presence of a base, which activates the boronic acid, making the organic ligand more nucleophilic and facilitating the transfer. organic-chemistry.org The base is believed to form a boronate species, which then reacts with the palladium complex. wikipedia.org
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond of the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgnumberanalytics.com
Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.libretexts.orgPalladium complexes are the most commonly used catalysts for the Suzuki-Miyaura reaction due to their efficiency, functional group tolerance, and the mild reaction conditions required. researchgate.net The choice of the palladium catalyst and its associated ligands significantly impacts the reaction's success, particularly when dealing with less reactive substrates like aryl chlorides.
Early catalyst systems often utilized palladium(0) sources like tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]). mdpi.commdpi.com The ligands, typically phosphines, play a crucial role in stabilizing the palladium center, influencing its reactivity, and facilitating the steps of the catalytic cycle. mdpi.com For instance, the use of bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition, a critical step for activating less reactive aryl chlorides. organic-chemistry.org N-Heterocyclic carbenes (NHCs) have also emerged as a major class of ligands, offering high stability and catalytic activity. mdpi.comresearchgate.net In some cases, ligand-free palladium sources, such as palladium acetate (B1210297), have been successfully employed, especially in aqueous media. researchgate.net
| Catalyst/Ligand System | Substrate Example | Key Features |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) and arylboronic acids | Good yields with K₃PO₄ and 1,4-dioxane. mdpi.com |
| Pd(OAc)₂/PCy₃ | Aryl and vinyl triflates | Suitable for a diverse array of triflates. organic-chemistry.org |
| Pd₂(dba)₃/P(t-Bu)₃ | Arylboronic acids with aryl and vinyl halides (including chlorides) | Effective at room temperature. organic-chemistry.org |
| (NHC)Pd(cinn)Cl | Heteroaryl halides and aryl boronic acids | High yields under aerobic conditions in water. researchgate.net |
| APhos Pd G3 | 2-chloropyridines and pentenylboronic acid pinacol (B44631) ester | Used in the total synthesis of complex natural products. mdpi.com |
The choice of base and solvent system is critical for the success of the Suzuki-Miyaura coupling reaction. mdpi.com The base is essential for activating the boronic acid to facilitate transmetalation. organic-chemistry.org Common inorganic bases used include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). mdpi.comyoutube.com The strength and nature of the base can influence the reaction rate and yield. For instance, in the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with arylboronic acids, K₃PO₄ was found to be an effective base. mdpi.com
Solvents play multiple roles, including dissolving the reactants and catalyst, and influencing the reaction's selectivity and rate. hes-so.chnih.gov Common solvents include toluene (B28343), 1,4-dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). mdpi.comnih.gov Biphasic systems, often containing water, have proven to be particularly effective, especially for the coupling of nitrogen-containing heterocycles. hes-so.ch The use of water as a solvent is advantageous as it is inexpensive, non-toxic, and non-flammable. hes-so.ch The solvent can also have a profound effect on chemoselectivity, as seen in cases where different solvents lead to coupling at different halogen sites on the same molecule. nih.gov
| Base | Solvent | Reactants | Yield | Reference |
| K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine and phenylboronic acid | 60% | mdpi.com |
| Cs₂CO₃ | Toluene | 5-(4-bromophenyl)-4,6-dichloropyrimidine and 4-methoxyphenylboronic acid | 80% | mdpi.com |
| K₂CO₃ | Toluene | 5-(4-bromophenyl)-4,6-dichloropyrimidine and 4-fluorophenylboronic acid | 70% | mdpi.com |
| Na₂CO₃ | Methanol (B129727)/Water | 4-bromoacetophenone and phenylboronic acid | High Conversion | mdpi.com |
| K₂CO₃ | 1,4-Dioxane/Water | 2,4-dichloropyrimidine and phenylboronic acid | 95% | mdpi.com |
The Suzuki-Miyaura reaction involving this compound demonstrates a broad scope with respect to the coupling partner, which can be an aryl or heteroaryl halide. pipzine-chem.com This versatility allows for the synthesis of a wide array of biaryl and heterobiaryl structures, which are important motifs in medicinal chemistry and materials science. pipzine-chem.commdpi.com
The reaction has been successfully applied to various halogenated aromatic and heterocyclic systems. mdpi.comresearchgate.net For instance, this compound can be coupled with aryl bromides and chlorides. mdpi.com The reactivity of the halide partner generally decreases in the order of I > Br > Cl, with chlorides being the most challenging to activate. libretexts.org However, the development of advanced palladium catalysts and ligands has enabled the efficient coupling of even unactivated aryl chlorides. mobt3ath.com The reaction conditions can be optimized to achieve high yields with a diverse range of functionalized aryl and heteroaryl halides. mdpi.comresearchgate.net
Chemoselectivity becomes a key consideration when the coupling partner contains multiple halogen atoms. beilstein-journals.org In such cases, the Suzuki-Miyaura reaction can often be directed to a specific halogen site based on the inherent reactivity differences (I > Br > Cl) and the reaction conditions employed. libretexts.orgbeilstein-journals.org For example, in a molecule containing both a bromine and a chlorine atom, the coupling will preferentially occur at the more reactive C-Br bond. beilstein-journals.org This selective reactivity allows for sequential functionalization of polyhalogenated substrates. beilstein-journals.org
For instance, in the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with a limited amount of an ortho-substituted phenylboronic acid, a regioselective substitution pattern was observed, indicating that the different bromine positions on the pyridine ring have varying reactivities in the Suzuki-Miyaura coupling. beilstein-journals.org This inherent chemoselectivity is a powerful tool for the strategic construction of complex molecules. beilstein-journals.org
Other Metal-Catalyzed Coupling Reactions
While the Suzuki-Miyaura reaction is a cornerstone of its application, this compound is also a competent partner in several other metal-catalyzed cross-coupling reactions, enabling the formation of a variety of carbon-carbon and carbon-heteroatom bonds.
Stille Coupling: This reaction involves the coupling of an organostannane with an organohalide, catalyzed by a palladium complex. Although less common for boronic acids directly, the principles of palladium-catalyzed cross-coupling are transferable. In a typical Stille reaction, the catalytic cycle involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. For a reaction involving a boronic acid analogue, a boronate ester would typically be used in conjunction with a fluoride (B91410) source to facilitate transmetalation.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. researchgate.net The reaction proceeds via a catalytic cycle where the palladium complex undergoes oxidative addition with the halide. Concurrently, the copper acetylide is formed from the terminal alkyne, which then transmetalates to the palladium center, leading to reductive elimination of the final product. researchgate.net While direct coupling of boronic acids in Sonogashira reactions is not the standard protocol, related copper-catalyzed couplings of boronic acids with terminal alkynes under aerobic conditions have been developed, providing a pathway to diarylacetylenes. researchgate.net
Chan-Lam Coupling: The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and an amine or alcohol. st-andrews.ac.ukwikipedia.org This reaction is advantageous as it can often be carried out under mild conditions, open to the air. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the formation of a copper(II) complex which undergoes transmetalation with the boronic acid. Subsequent reductive elimination from a Cu(III) intermediate yields the desired arylated amine or ether. st-andrews.ac.uk
Table 1: Overview of Chan-Lam Coupling Reaction Conditions
| Parameter | General Conditions |
| Catalyst | Copper(II) acetate, Copper(II) triflate |
| Base | Pyridine, Triethylamine (B128534) |
| Solvent | Dichloromethane, Tetrahydrofuran |
| Temperature | Room Temperature to 80 °C |
| Atmosphere | Air |
Liebeskind-Srogl Coupling: This palladium-catalyzed reaction couples a thioester with a boronic acid to form a ketone, mediated by a stoichiometric amount of a copper(I) carboxylate. wikipedia.org The reaction proceeds under neutral conditions. The proposed mechanism involves the oxidative addition of the palladium catalyst to the carbon-sulfur bond of the thioester. This is followed by a transmetalation step with the boronic acid, facilitated by the copper co-catalyst, and subsequent reductive elimination to afford the ketone product. wikipedia.orgorganic-chemistry.org
Applications in Advanced Chemical Synthesis and Material Science
Synthesis of Complex Organic Molecules
The primary application of 4-chloropyridin-3-ylboronic acid lies in its utility as a precursor for constructing intricate organic molecules. pipzine-chem.com The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthetic chemistry, enabling the linkage of sp²-hybridized carbon atoms, such as those found in aryl and heteroaryl systems. researchgate.netlibretexts.org In this context, this compound serves as the organoboron component, reacting with various organic halides to create complex biaryl and heterobiaryl structures that form the backbone of many functional molecules. pipzine-chem.comresearchgate.net
Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
In medicinal chemistry, this compound is a crucial intermediate for the synthesis of novel drugs. pipzine-chem.com Its structural motifs are found in a variety of biologically active compounds, and it serves as a starting material for designing drugs that target specific diseases, including cancer and infectious diseases. pipzine-chem.com
The compound has been instrumental in developing a new class of p97 inhibitors, which are vital for maintaining protein homeostasis and are a target in cancer therapy. nih.gov In one study, a series of novel inhibitors with a pyrimidine (B1678525) core were synthesized and evaluated, with some compounds showing significant enzymatic activity (IC₅₀ as low as 54.7 nM). nih.gov Furthermore, this boronic acid is a key component in the synthesis of potential Phosphoinositide 3-kinase (PI3K) inhibitors, a class of drugs under investigation for cancer treatment. google.com
Recent research has also identified boronic acid-containing pyrazolo[4,3-f]quinoline compounds as dual inhibitors of Cdc2-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK), which are important targets in oncology. mdpi.com The synthesis of these complex heterocyclic systems often relies on the strategic use of boronic acid derivatives to build the core structure.
| Target/Application | Intermediate/API Class | Key Findings |
| Cancer | VCP/p97 Inhibitors | Synthesized novel pyrimidine-based inhibitors; Compound 17 showed an IC₅₀ of 54.7 nM. nih.gov |
| Cancer | PI3K Inhibitors | Used in the preparation of PI3K selective inhibitors for potential cancer treatment. google.com |
| Cancer | Dual CLK/ROCK Inhibitors | Identified novel boronic acid-containing pyrazolo[4,3-f]quinoline compounds as dual inhibitors with potent antitumor effects against renal cancer and leukemia cell lines. mdpi.com |
Agrochemicals
The pyridine (B92270) ring is a common scaffold in many agrochemicals, including herbicides and pesticides. While direct synthesis pathways for specific commercial agrochemicals using this compound are proprietary, its utility in creating relevant structural motifs is clear. The synthesis of bipyridines, for example, is readily achieved through Suzuki coupling reactions involving pyridinylboronic acids. google.com These bipyridine structures are chemically related to well-known herbicides such as diquat (B7796111) and paraquat, suggesting the potential for this compound to be used in the development of new crop protection agents.
Polymers and Natural Products
The robustness and functional group tolerance of the Suzuki coupling make this compound a valuable tool in the total synthesis of complex natural products. pipzine-chem.com Beyond this, boronic acid-containing polymers have garnered significant interest for their unique properties and applications. These materials are often responsive to stimuli like pH and the presence of saccharides.
Research has focused on creating boronic acid polymers for various biomedical purposes. researchgate.net This includes the development of injectable hydrogels formed by cross-linking boronic acid-functionalized polymers with bioactive polyphenols. rsc.org Another innovative application is the synthesis of molecularly imprinted polymers (MIPs) that utilize boronate affinity. These MIPs can selectively recognize and separate diol-containing molecules, such as certain antibiotics, from complex biological samples. nih.gov
Heterobiaryl Compounds
The synthesis of heterobiaryl compounds, which contain two linked heterocyclic rings, is a major application of this compound. These structures are prevalent in medicinal chemistry and material science. researchgate.net The Suzuki-Miyaura reaction provides a direct and efficient route to these valuable compounds. nih.gov
Pyridinylquinoline scaffolds are present in numerous compounds with interesting biological activities. The synthesis of these structures can be achieved through the palladium-catalyzed cross-coupling of a quinoline (B57606) halide with a pyridinylboronic acid. For example, 2,3,4-triarylquinolines have been synthesized in a one-pot operation via the Suzuki-Miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids. nih.gov Furthermore, patents describe the coupling of 2-halopyridine derivatives with quinoline-3-boronic acid derivatives to produce compounds for pharmaceutical use. google.com The development of dual CLK/ROCK inhibitors based on a 3H-pyrazolo[4,3-f]quinoline structure also highlights the importance of boronic acids in accessing these complex heterocycles. mdpi.com
| Quinoline Reactant | Boronic Acid | Catalyst System | Product Type |
| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic Acid | Pd(0)/Tricyclohexylphosphine | 2,3,4-Triarylquinoline nih.gov |
| 3-Haloquinoline | 2-Halopyridine acetic acid derivative (via its boronic acid) | Palladium Catalyst | Pyridinyl-quinoline acetic acid derivative google.com |
| (Not specified) | Boronic acid-containing precursors | (Not specified) | 3H-pyrazolo[4,3-f]quinoline mdpi.com |
Symmetrically and asymmetrically substituted bipyridines are important ligands in coordination chemistry and building blocks for functional materials. researchgate.net The Suzuki coupling provides a powerful method for their synthesis, reacting halopyridines with pyridinylboronic acids. researchgate.net
Similarly, pyridyl pyrimidines are significant structural motifs in drug discovery. Research has demonstrated the synthesis of novel pyrimidine analogs through the Suzuki cross-coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl and heteroaryl boronic acids. mdpi.com The reaction conditions can be optimized by screening different bases, solvents, and catalysts to achieve good yields, particularly with electron-rich boronic acids. mdpi.com
| Heterocyclic Halide | Boronic Acid Partner | Catalyst/Base | Product Yield |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | 80% mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 60% mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 1-(4-boronophenyl)ethanone | Pd(PPh₃)₄ / K₃PO₄ | 60% mdpi.com |
| 2-Amino-6-chloropyridine | Phenylboronic acid | Pd(OAc)₂ / PtB ligand | 40% (NMR Yield) rsc.org |
Applications in Materials Science
This compound is a versatile organoboron compound that is increasingly recognized for its utility in the field of materials science. sigmaaldrich.com Its unique structure, featuring a pyridine ring, a chlorine atom, and a boronic acid group, provides multiple functionalities for the synthesis and modification of advanced materials. The boronic acid moiety is capable of forming reversible covalent bonds with diols, while the pyridine ring offers opportunities for coordination chemistry and pH-responsive behavior. These characteristics make it a valuable building block for creating materials with tailored properties. pipzine-chem.comnih.govnih.gov
The strategic alteration of material surfaces is crucial for enhancing their performance in various applications, from biomedical implants to industrial coatings. nih.govmdpi.com Chemical surface modification aims to impart specific functionalities such as hydrophilicity, hydrophobicity, or biocompatibility by introducing new chemical groups to the surface. nih.govrsc.org
This compound is a prime candidate for such modifications. The boronic acid group can form stable, yet reversible, covalent bonds with diol-containing surfaces, such as those found on cellulose (B213188) or certain synthetic polymers. This interaction allows for the grafting of the molecule onto a substrate, effectively changing its surface chemistry. Furthermore, the pyridine nitrogen atom can interact with metal surfaces or act as a hydrogen bond acceptor, providing an additional mechanism for surface anchoring. By tethering this compound to a surface, its properties can be fundamentally altered, for instance, by creating a physical and energetic barrier that can prevent fouling or by providing a platform for further, more complex chemical functionalization. nih.gov
"Smart" materials, which can respond to external stimuli, are at the forefront of materials science research. nih.govmdpi.com Hydrogels, in particular, have benefited from the incorporation of responsive chemical moieties to create systems for applications ranging from drug delivery to tissue engineering. mdpi.com
This compound and its derivatives are instrumental in the development of such advanced materials. Boronic acids are known to react with diols (like those in alginate or polyvinyl alcohol) to form boronate esters. nih.gov The dynamic and reversible nature of this bond is key to creating materials with remarkable properties. nih.gov
Self-Healing and Shear-Thinning Properties : The reversible inter- and intramolecular interactions resulting from the dynamic equilibrium of boronic acid-diol complexation and dissociation can impart self-healing and shear-thinning capabilities to hydrogels. nih.gov
Stimuli-Responsiveness : The stability of the boronate ester bond is highly dependent on pH. This allows for the design of hydrogels that can swell, shrink, or release an encapsulated payload in response to changes in the acidity of their environment. nih.govmdpi.com The inclusion of the pyridine ring from this compound introduces a second level of pH sensitivity. The nitrogen atom on the pyridine ring can be protonated in acidic conditions, altering the polymer's charge and conformation. nih.gov This dual-responsiveness makes the resulting materials highly tunable.
ROS-Responsive Materials : Research has shown that incorporating boronic acid groups into polymer chains can create hydrogels that are responsive to reactive oxygen species (ROS), which is significant for biomedical applications where ROS levels are often elevated at sites of inflammation or disease. mdpi.com
The integration of this compound into polymer backbones allows for the synthesis of sophisticated materials whose properties can be precisely controlled, leading to the development of novel responsive polymers and smart hydrogels. nih.govnih.govmdpi.com
Environmental Applications
The unique reactivity of this compound also positions it as a valuable component in developing materials and molecules for environmental applications.
While not typically used as a direct catalyst itself, this compound is a critical building block for synthesizing more complex catalytic structures designed for environmental remediation. Its utility stems from its bifunctional nature, which allows it to be easily incorporated into larger, functional systems.
The boronic acid group is highly valued in organic synthesis for its role in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki coupling reaction. pipzine-chem.com This reaction provides an efficient method for forming carbon-carbon bonds, enabling chemists to link the 4-chloropyridin-3-yl unit to other organic molecules, polymers, or solid supports. This capability allows for the strategic placement of the pyridine moiety within a larger catalytic framework.
The pyridine nitrogen atom can act as a ligand, coordinating with transition metal ions (such as palladium, nickel, or copper) that are often the active centers in catalysts used to degrade environmental pollutants. By designing and synthesizing ligands that incorporate the 4-chloropyridin-3-yl structure, it is possible to create highly selective and efficient catalysts for processes like wastewater treatment or the breakdown of persistent organic pollutants.
Applications in Medicinal Chemistry and Biological Research
Drug Discovery and Development
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Boronic acid derivatives, as a class, have garnered significant attention for their unique chemical properties that allow for potent and specific interactions with biological targets.
Design of Compounds Targeting Specific Biological Pathways
4-Chloropyridin-3-ylboronic acid serves as a key intermediate in the synthesis of new drug candidates. Its structural features allow it to participate in a variety of chemical reactions, such as the Suzuki-Miyaura coupling, to construct the specific molecular skeletons required for biological activity. This enables the design of drugs aimed at particular disease targets, including those for anti-cancer and anti-infective therapies. The presence of the chlorine atom and the pyridine (B92270) nitrogen offers sites for further chemical modification, allowing chemists to fine-tune the properties of the final compound to enhance its efficacy and specificity for a given biological pathway.
Development of Boronic Acid-Containing Drug Candidates
The boronic acid functional group is a critical component in several successful and emerging drug candidates due to its ability to form reversible covalent bonds with active site residues of enzymes, such as serine and threonine. nih.govmdpi.com This can lead to highly potent and selective inhibition.
Proteasome Inhibitors (e.g., Bortezomib Analogs)
The proteasome is a crucial cellular complex responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. nih.govresearchgate.net The groundbreaking drug Bortezomib, a dipeptidyl boronic acid, functions by having its boronic acid moiety form a stable complex with a threonine residue in the active site of the proteasome. nih.govtum.de This mechanism has inspired the development of numerous other boronic acid-based proteasome inhibitors. nih.govresearchgate.net
While the boronic acid functional group is central to this class of inhibitors, a review of the scientific literature does not prominently feature this compound as a direct starting material for the synthesis of Bortezomib or its widely reported analogs. The synthesis of these complex molecules typically involves the use of other specific boronic acid-containing building blocks. nih.gov
Kinase Inhibitors (e.g., CLK/ROCK Inhibitors)
Protein kinases play a pivotal role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. mdpi.com Consequently, kinase inhibitors are a major focus of drug discovery. mdpi.comnih.gov Boron-containing compounds, including those with a boronic acid group, have been explored for their potential as kinase inhibitors. mdpi.comnih.govacs.org For instance, libraries of boronic acid-based compounds have been synthesized and screened for dual inhibitory activity against Cdc2-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK), which are both potential anticancer targets. mdpi.com
Diagnostic Tools and Biosensors
The unique chemical properties of boronic acids also lend themselves to applications beyond therapeutics, particularly in the realm of diagnostics.
Detection of Sugars and Biologically Relevant Molecules
Boronic acids have the remarkable ability to form reversible covalent bonds with compounds containing cis-diol groups, a structural feature found in many sugars and other biologically important molecules. bath.ac.ukacs.orgnih.gov This interaction forms the basis for the development of chemical sensors for glucose monitoring, which is critical for managing diabetes. bath.ac.uktechbriefs.com These sensors can be designed to produce a detectable signal, such as a change in fluorescence or an electrochemical response, upon binding to glucose. acs.orgnih.govmdpi.com This approach offers a potential alternative to traditional enzyme-based sensors, with advantages such as enhanced stability. bath.ac.uktechbriefs.com
While the principle of using boronic acids for sugar detection is well-established, specific examples of biosensors constructed using this compound are not described in the reviewed scientific literature. Research in this area has utilized a variety of other phenylboronic acid derivatives to achieve glucose sensitivity. acs.orgnih.gov
Theoretical and Computational Studies in Biological Interactionssigmaaldrich.com
To understand and predict how this compound and similar molecules might behave in a biological system, researchers employ powerful theoretical and computational methods. These in silico techniques provide critical insights into the molecular interactions that govern a compound's biological activity, guiding the design of more effective therapeutic agents. nih.govnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on factors like binding energy. chemrxiv.orgnih.gov This method allows researchers to visualize potential binding modes, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions), and estimate the strength of the binding affinity before a compound is even synthesized. mdpi.comnih.gov
Following docking, molecular dynamics (MD) simulations can be performed. youtube.com MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. nih.govyoutube.com This allows for the assessment of the stability of the predicted binding pose and reveals how the protein's structure might adapt to the presence of the ligand. mdpi.com For boronic acid derivatives, these simulations are crucial for confirming stable interactions with key amino acid residues in an enzyme's active site, which is essential for designing potent and selective inhibitors. nih.govnih.gov
Table 1: Illustrative Data from a Hypothetical Molecular Docking Study
This table represents the type of data generated from a molecular docking simulation of a boronic acid inhibitor with a target protein kinase.
| Compound ID | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Amino Acid Residues) |
| This compound | -8.5 | GLU-957, LEU-959 |
| Analogue A (4-Fluoropyridin-3-yl) | -8.2 | GLU-957, LEU-959 |
| Analogue B (4-Methoxypyridin-3-yl) | -7.9 | LEU-959 |
| Analogue C (Pyridin-3-yl) | -7.5 | LEU-959 |
The interaction between boronic acids and proteins is a subject of significant research, particularly in the context of developing "smart" drug delivery systems. nih.gov A prominent example is the development of glucose-sensitive systems for insulin (B600854) delivery. chemrxiv.orgnih.gov These systems often incorporate boronic acid-functionalized polymers. The principle relies on the competitive binding of glucose (which is abundant in the bloodstream at high concentrations) to the boronic acid moieties. nih.govnih.gov This binding event can alter the physical properties of the polymer matrix, triggering the release of encapsulated insulin. nih.gov
Beyond this application, computational studies have been used to model the direct interaction between boronic acid derivatives and the insulin protein itself. chemrxiv.orgchemrxiv.org These theoretical investigations analyze how a boronic acid might bind to the surface of insulin, with the goal of finding compounds that could potentially stabilize the protein hormone. chemrxiv.org The total binding energy in these complexes is determined by a combination of forces, primarily Van der Waals forces, with smaller but significant contributions from hydrogen bonding. chemrxiv.org Understanding these fundamental boronic acid-protein interactions is key to designing novel bioconjugates and therapeutic systems. rsc.org
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. mdpi.comnih.gov In an SAR study, a series of analogues of a lead compound are systematically synthesized and evaluated. By making small, deliberate changes to the molecular structure—such as altering substituents, their positions, or the core scaffold—researchers can identify which parts of the molecule are essential for its function. mdpi.comnih.gov
For a compound like this compound, an SAR study would involve creating derivatives to probe the importance of the chloro-substituent and the pyridine nitrogen. mdpi.com For instance, the chlorine at the 4-position could be replaced with other halogens (Fluorine, Bromine) or with electron-donating groups (e.g., methoxy) to see how this impacts target binding affinity or enzyme inhibition. mdpi.comresearchgate.net Similarly, the position of the boronic acid group or the nitrogen within the ring could be altered. The resulting data, often expressed as IC₅₀ values (the concentration of an inhibitor required to reduce a biological activity by 50%), allows for the development of a predictive model for designing more potent and selective compounds. nih.govresearchgate.net
Table 2: Example of a Structure-Activity Relationship (SAR) Study
This table provides hypothetical data for a series of 4-substituted pyridin-3-ylboronic acids, illustrating how changes in the substituent at position 4 affect inhibitory activity against a hypothetical enzyme.
| Compound | Substituent (at position 4) | Inhibitory Activity (IC₅₀, nM) |
| Lead Compound | -Cl | 55 |
| Analogue 1 | -F | 72 |
| Analogue 2 | -Br | 98 |
| Analogue 3 | -H | 150 |
| Analogue 4 | -CH₃ | 135 |
| Analogue 5 | -OCH₃ | 210 |
Analytical and Spectroscopic Characterization in Research
Methods for Boronic Acid Derivatives
The analysis of boronic acids, including 4-Chloropyridin-3-ylboronic acid, presents unique challenges due to their propensity to form cyclic anhydrides, known as boroxines, through dehydration. This necessitates careful selection and optimization of analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For the 4-chloropyridin-3-yl moiety, three distinct aromatic proton signals are expected. Based on the analysis of related structures like 3-pyridylboronic acid and 4-chloropyridinium chloride, the approximate chemical shifts can be predicted. chemicalbook.comchemicalbook.com The proton on the carbon adjacent to the nitrogen (C2) would likely appear furthest downfield, followed by the proton at the C6 position. The proton at the C5 position, situated between the chloro and boronic acid groups, would have its chemical shift influenced by both substituents. Additionally, a broad signal corresponding to the two hydroxyl protons of the boronic acid group, B(OH)₂, is typically observed, the position of which is highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, five distinct carbon signals are anticipated for the pyridine (B92270) ring. The carbon atom directly bonded to the boron (C3) often presents a broad signal or may even be difficult to detect due to quadrupolar relaxation of the adjacent boron nucleus. researchgate.net The chemical shifts of the other four carbons (C2, C4, C5, C6) provide a unique fingerprint of the molecule. The carbon bearing the chlorine atom (C4) would be significantly influenced by the halogen's electronegativity.
Table 1: Predicted NMR Spectral Data for this compound (Note: Exact chemical shifts can vary based on solvent and experimental conditions. Data is inferred from related compounds.)
| Analysis | Predicted Signals | Description |
| ¹H NMR | δ 8.5-9.0 ppm (doublet) | Proton at C2 position |
| δ 8.3-8.7 ppm (doublet) | Proton at C6 position | |
| δ 7.3-7.7 ppm (doublet of doublets) | Proton at C5 position | |
| Broad singlet | B(OH)₂ protons | |
| ¹³C NMR | δ 145-155 ppm | Carbon at C2 position |
| δ 140-150 ppm | Carbon at C6 position | |
| δ 138-145 ppm | Carbon at C4 (attached to Cl) | |
| δ 120-130 ppm | Carbon at C5 position | |
| Not readily observed or broad | Carbon at C3 (attached to B) |
Mass Spectrometry (MS, HRMS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For boronic acids, techniques like electrospray ionization (ESI) are often coupled with liquid chromatography (LC-MS). rsc.org
Mass Spectrometry (MS): In a typical mass spectrum, this compound would be expected to show a molecular ion peak ([M]+) or, more commonly in ESI, a protonated molecule ([M+H]⁺) or other adducts. A significant challenge in the MS analysis of boronic acids is their tendency to undergo dehydration in the ion source, leading to the formation of the corresponding boroxine (B1236090) (trimeric anhydride). This can complicate the spectrum, showing peaks at much higher mass-to-charge ratios. rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers or impurities. The precise mass of the [M+H]⁺ ion for C₅H₅BClNO₂ would be a key value for confirmation.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound would exhibit several characteristic absorption bands. A very broad and prominent band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the boronic acid's hydroxyl groups. The B-O stretching vibration typically appears as a strong band around 1350 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ region. researchgate.net The C-Cl stretching vibration would likely be observed in the fingerprint region, typically below 800 cm⁻¹. nist.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |
| 1400-1600 | C=C, C=N stretch | Pyridine ring |
| ~1350 (strong) | B-O stretch | Boronic acid |
| <800 | C-Cl stretch | Chloro-substituent |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are indispensable techniques for assessing the purity of boronic acids and for monitoring the progress of reactions. rsc.org Reversed-phase (RP) chromatography is the most common mode used.
Developing a robust HPLC or UPLC method for boronic acids requires careful consideration of the mobile phase and column chemistry to prevent on-column degradation or boroxine formation. rsc.org A typical method involves a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile. rsc.orgresearchgate.net The use of UPLC offers significant advantages in terms of speed and resolution, allowing for high-throughput analysis which is valuable in industrial and research settings. rsc.org These methods can effectively separate the boronic acid from starting materials, byproducts, and its corresponding boroxine.
X-ray Crystallographic Analysis of Related Boronic Acids
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its crystalline state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related pyridyl and boronic acid derivatives provides insight into its likely solid-state structure.
Studies on similar molecules show that boronic acids often form hydrogen-bonded dimers in the solid state, where the hydroxyl groups of two molecules interact. The crystal packing would also be influenced by interactions involving the pyridine nitrogen and the chlorine atom. Such an analysis would confirm the planar structure of the pyridine ring and the trigonal planar geometry around the boron atom.
Isolation and Purification Techniques
The purification of boronic acids can be challenging due to their high polarity and the potential for anhydride (B1165640) formation. Several methods are commonly employed.
Recrystallization: This is a common method for purifying solid boronic acids. Solvents such as hot water or ethanol (B145695) are often effective, taking advantage of the difference in solubility of the boronic acid and its impurities at different temperatures. reddit.com
Acid-Base Extraction: A crude boronic acid can be treated with a base to form a boronate salt, which is typically water-soluble. researchgate.netgoogle.com This aqueous solution can be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer precipitates the purified boronic acid, which can then be isolated by filtration. researchgate.netgoogle.comwipo.int
Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) can be used for purification. researchgate.net However, the high polarity of boronic acids can lead to poor mobility and band tailing. Using a more polar eluent system, sometimes modified with a small amount of acid or base, can improve separation. researchgate.net Reversed-phase chromatography is also a viable option for purification.
Derivatization: In some cases, the boronic acid is temporarily converted into a less polar derivative, such as a pinacol (B44631) ester, to facilitate purification by standard silica gel chromatography. The purified ester is then hydrolyzed back to the boronic acid. Another strategy involves forming a crystalline adduct with diethanolamine (B148213), which can be easily isolated and then decomposed to yield the pure boronic acid. reddit.com
Recrystallization and Chromatography
The purification of boronic acids, including this compound, can be challenging due to their amphiphilic nature and tendency to form anhydrides (boroxines). However, standard laboratory techniques such as recrystallization and chromatography are commonly employed to obtain the compound in high purity.
Recrystallization
Recrystallization is a widely used method for purifying solid organic compounds. The selection of an appropriate solvent system is crucial for effective purification. For boronic acids in general, a range of solvents has been reported to be effective for recrystallization, yielding products with good to moderate recovery. While specific recrystallization solvents for this compound are not extensively detailed in publicly available literature, general principles for boronic acid purification can be applied.
Commonly used solvents for the recrystallization of arylboronic acids include:
Benzene
Dichloroethane
Ethyl acetate smolecule.com
Hot water reddit.com
Hot ethanol reddit.com
The choice of solvent depends on the specific solubility profile of the boronic acid and its impurities. The general procedure involves dissolving the crude compound in a minimum amount of a hot solvent in which it is soluble, followed by slow cooling to allow for the formation of pure crystals.
Another purification strategy involves the conversion of the crude boronic acid to its salt by treatment with a base. This salt can then be isolated from non-acidic impurities by solvent extraction. Subsequent acidification of the purified salt regenerates the pure boronic acid. smolecule.com
Chromatography
Column chromatography is another fundamental technique for the purification of organic compounds. For boronic acids that are not amenable to recrystallization, particularly those that are oils or have challenging solubility characteristics, column chromatography provides an effective alternative.
Stationary Phase: Silica gel is a commonly used stationary phase for the chromatography of boronic acids with low to mild polarity. smolecule.com For more polar compounds, alumina can be a suitable alternative. smolecule.com In some cases, particularly for pyridine-containing boronic esters, silica gel impregnated with boric acid has been used to improve separation, although its effectiveness for pyridine-boronic acids themselves can be variable. google.com
Mobile Phase: The choice of eluent is critical for achieving good separation. For silica gel chromatography of boronic acids, acetone (B3395972) is often used as a component of the mobile phase. smolecule.com For more polar boronic acids, methanol (B129727) may be incorporated into the eluent system. smolecule.com A patent describing the purification of a related compound, (6-(bis(4-methoxybenzyl)amino)-4-chloropyridin-3-yl)boronic acid, utilized flash silica gel column chromatography with a gradient of 0-100% ethyl acetate in hexanes. google.com
High-performance liquid chromatography (HPLC) is a powerful analytical tool for assessing the purity of this compound and can also be used for preparative purification.
| Chromatography Technique | Stationary Phase | Typical Mobile Phase/Eluent | Applicability for this compound |
| Column Chromatography | Silica Gel | Acetone-containing eluents, Ethyl acetate/Hexanes gradients | Suitable for purification, eluent system requires optimization. smolecule.comgoogle.com |
| Column Chromatography | Alumina | - | An alternative to silica gel, especially for certain polarities. smolecule.com |
| HPLC | C18 (Reverse Phase) | Acetonitrile/Water with additives | Useful for purity analysis and preparative separation. reddit.com |
Solid Supports for Boronic Acid Immobilization and Purification
An increasingly popular and efficient method for the purification of boronic acids and their derivatives involves the use of solid supports. This technique, often referred to as solid-phase extraction (SPE) or scavenging, utilizes resins functionalized with groups that can reversibly bind to the boronic acid moiety.
One of the most effective solid supports for this purpose is polystyrene-bound diethanolamine (PS-DEAM). biotage.com This resin acts as a scavenger, selectively binding boronic acids from a solution, which can be particularly useful in the work-up of reactions where an excess of the boronic acid has been used, such as in Suzuki-Miyaura coupling reactions. biotage.com
The general process involves:
Immobilization/Scavenging: The crude reaction mixture containing the boronic acid is passed through a cartridge containing the PS-DEAM resin, or the resin is added directly to the reaction mixture. The boronic acid covalently binds to the diethanolamine groups on the resin.
Washing: The resin is washed with a suitable solvent to remove unreacted starting materials, catalysts, and other non-boronic acid impurities.
Elution/Cleavage: While scavenging is the primary application for purification of other components, the boronic acid can, in principle, be cleaved from the resin if desired. However, this is less common than using the resin to remove excess boronic acid from a product mixture.
The formation of diethanolamine adducts is not limited to solid supports. In solution, diethanolamine can be reacted with a boronic acid to form a crystalline diethanolamine boronate complex. This complex can often be easily isolated and purified by filtration and/or recrystallization. For instance, crude DABO (diethanolamine boronate) complexes have been purified by trituration with ethyl acetate followed by filtration. This strategy offers an alternative to traditional chromatography for purifying challenging boronic acids. reddit.com N-methyliminodiacetic acid (MIDA) has also been used to form stable, crystalline boronates that can be easily purified and later hydrolyzed to release the free boronic acid.
| Solid Support/Reagent | Function | Purification Principle | Relevance to this compound |
| Polystyrene-diethanolamine (PS-DEAM) | Scavenger | Covalent binding of boronic acid to the resin, allowing for the removal of excess reagent from a reaction mixture. biotage.com | Applicable for purifying products from reactions where this compound is used in excess. |
| Diethanolamine (in solution) | Derivatizing Agent | Formation of a stable, crystalline diethanolamine boronate adduct that can be purified by recrystallization or trituration. reddit.com | A potential method for the purification of this compound. |
| N-Methyliminodiacetic acid (MIDA) | Derivatizing Agent | Forms a stable, air-stable MIDA boronate that can be purified and later cleaved to release the pure boronic acid. | A potential method for the purification and stable storage of this compound. |
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Boronylation and Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, and the development of highly efficient catalytic systems for challenging substrates like chloropyridines is a major research focus. While bromo- and iodo-pyridines are more reactive, the lower cost and greater availability of chloro-pyridines make them attractive starting materials. Future research is centered on creating catalysts that can activate the relatively inert C-Cl bond in 4-chloropyridine (B1293800) derivatives efficiently and selectively.
Researchers are exploring various palladium-based catalysts, including those with specialized ligands, to improve reaction yields and conditions. For instance, studies on the coupling of 3-chloropyridine (B48278) with arylboronic acids have screened various catalyst systems to optimize the reaction. researchgate.net N-heterocyclic carbene (NHC) palladium complexes have shown particular promise, facilitating cross-coupling reactions in environmentally benign solvents like water and requiring low catalyst loadings. researchgate.net Other successful systems have employed catalysts like Pd(PPh₃)₄ in combination with specific bases and solvents to achieve high yields in the synthesis of complex heterocyclic structures. nih.gov The goal is to develop robust, air-stable catalysts that are tolerant of a wide range of functional groups, allowing for the streamlined synthesis of diverse pyridine-containing molecules. researchgate.net
Table 1: Catalyst Systems Screened for Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| (6-Dipp)Pd(cinn)Cl (NHC complex) | NaHCO₃ | H₂O | 95 | researchgate.net |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 68-75 | nih.gov |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 83 | nih.gov |
| XPhos Pd G2 | K₃PO₄ | Toluene/H₂O | Low Selectivity | nih.gov |
This interactive table summarizes findings from catalyst screening for similar chloropyridine substrates, highlighting the ongoing effort to optimize cross-coupling reactions.
Exploration of New Synthetic Pathways and Protecting Group Strategies
Innovations in synthetic methodology are providing more direct and efficient routes to halopyridinylboronic acids and their derivatives. researchgate.net Traditional methods are being supplemented by novel strategies that offer improved regioselectivity and functional group tolerance. One such approach is the use of directed ortho-metalation, where a directing group on the pyridine (B92270) ring guides a metalating agent (like LDA) to a specific adjacent position, followed by quenching with a boron source like triisopropyl borate (B1201080). researchgate.net Another key method is halogen-metal exchange, which provides a regioselective pathway to these valuable intermediates. researchgate.net
A significant recent advancement is the development of decarboxylative borylation, which uses inexpensive nickel catalysts to convert readily available carboxylic acids into boronic acids. drugdiscoverytrends.com This method represents a major step forward, potentially allowing for the late-stage introduction of a boron functional group into complex molecules. drugdiscoverytrends.com
The inherent reactivity and potential instability of boronic acids, particularly heteroaromatic ones, necessitate sophisticated protecting group strategies. jocpr.comsemanticscholar.org The boronic acid moiety is often protected as an ester, with pinacol (B44631) esters being the most common. researchgate.net However, their removal can sometimes be challenging. researchgate.net To address this, research is exploring alternative protecting groups such as MIDA (N-methyliminodiacetic acid) boronates, which offer enhanced stability and can be deprotected under specific mild conditions. mdpi.com Other emerging strategies include the use of trifluoroborates or the development of photocleavable protecting groups that can be removed with light, offering precise temporal control in a synthetic sequence. researchgate.net
Table 2: Protecting Groups for Boronic Acids
| Protecting Group | Structure Example | Deprotection Conditions | Reference |
| Pinacol Ester | R-B(pin) | Acidic or basic hydrolysis, oxidative cleavage | researchgate.net |
| MIDA Boronate | R-B(MIDA) | Mild aqueous base (e.g., NaHCO₃) | mdpi.com |
| Potassium Trifluoroborate | [R-BF₃]K | Aqueous conditions, Lewis acids | researchgate.net |
| Photocleavable Neopentyl Glycol | 2-Nitrophenylneopentyl glycol boronate | UV light | researchgate.net |
This interactive table showcases various protecting groups used for boronic acids, crucial for multi-step synthetic sequences.
Expansion of Applications in Drug Discovery for Untapped Therapeutic Targets
Boronic acids are a privileged class of compounds in medicinal chemistry, largely due to the unique ability of the boron atom to form stable, yet reversible, covalent bonds with biological nucleophiles. nih.gov This allows them to act as potent transition-state analog inhibitors of enzymes like serine proteases. nih.gov The success of the boronic acid-containing drug Bortezomib for multiple myeloma has spurred immense interest in discovering new boron-based therapeutics. nih.gov
Derivatives of 4-Chloropyridin-3-ylboronic acid are being explored as scaffolds for inhibitors targeting diseases where there is a significant unmet medical need. Tuberculosis (TB) is one such area, with an urgent requirement for new drugs that can overcome resistance and shorten treatment duration. nih.gov Researchers are investigating novel molecular targets in Mycobacterium tuberculosis, such as enzymes essential for cell wall synthesis or survival within the host, for which new inhibitors are needed. nih.gov The development of boronic acid-based compounds that can inhibit enzymes like neutrophil elastase, implicated in inflammatory lung diseases, also represents a promising therapeutic avenue. drugdiscoverytrends.com The future in this field lies in using this versatile building block to generate libraries of novel compounds for screening against these untapped and challenging therapeutic targets. mdpi.com
Advancements in Boronic Acid-Based Materials and Smart Systems
The unique chemical properties of boronic acids extend beyond medicine into the realm of materials science. Their ability to reversibly bind with 1,2- and 1,3-cis-diols forms the basis for creating "smart" materials that can respond to specific chemical stimuli, such as the presence of sugars or changes in pH. rsc.orgresearchgate.net This dynamic covalent chemistry allows for the self-assembly of simple boronic acid building blocks into complex and functional supramolecular structures. researchgate.net
Future research will likely see this compound incorporated into advanced polymeric materials, hydrogels, and molecular cages. researchgate.net The presence of the pyridine nitrogen atom is particularly interesting, as it can form an intramolecular dative bond with the boron atom, which helps to stabilize the resulting boronate ester. researchgate.net This property can be harnessed to fine-tune the mechanical and responsive properties of the materials. These systems have potential applications in areas such as targeted drug delivery, continuous glucose monitoring sensors, and self-healing polymers. rsc.org
Computational Modeling and Predictive Studies for Enhanced Reactivity and Selectivity
As synthetic chemistry becomes more complex, computational modeling is an increasingly indispensable tool for accelerating research and development. In the context of this compound, quantum mechanics methods like Density Functional Theory (DFT) can be used to predict its reactivity and guide the development of new synthetic routes.
Computational studies can elucidate the mechanisms of catalytic cross-coupling reactions, helping chemists understand why certain catalyst-ligand combinations are more effective than others. This insight allows for the rational design of novel catalysts with enhanced selectivity and efficiency for activating the C-Cl bond. Furthermore, predictive modeling can be applied to drug discovery by creating virtual libraries of derivatives and using techniques like molecular docking to screen them against the binding sites of untapped therapeutic targets. Emerging machine learning approaches can further analyze these large datasets to predict the bioactivity and pharmacokinetic properties of new compounds, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com This synergy between computational prediction and experimental validation is set to dramatically enhance the discovery of new applications for this compound.
Q & A
Basic Research Question
- HPLC/GC-MS : Quantify purity (≥95% typically required for cross-coupling) and detect organic impurities.
- ¹H/¹³C NMR : Confirm boronic acid functionality (δ ~7–9 ppm for aromatic protons) and absence of dechlorination by-products.
- Melting Point Analysis : Compare observed values (95–97°C) with literature data to detect crystalline impurities .
How can researchers resolve contradictions in reported spectroscopic data for reaction intermediates?
Advanced Research Question
Contradictions in NMR or MS data often arise from:
- Tautomerism : The boronic acid group may exist in equilibrium between trigonal and tetrahedral forms, affecting peak splitting. Use deuterated DMSO for stable measurements.
- Residual Solvents : Ensure thorough drying or employ HSQC/HMBC for unambiguous assignment. Cross-validate with X-ray crystallography when possible .
What strategies minimize competing protodeboronation or homocoupling side reactions?
Advanced Research Question
- Protodeboronation : Use lower temperatures (≤60°C) and avoid strong bases (e.g., switch K₂CO₃ to Cs₂CO₃). Additive ligands (e.g., P(t-Bu)₃) stabilize Pd intermediates.
- Homocoupling : Optimize stoichiometry (1:1.2 aryl halide:boronic acid) and degas solvents to eliminate oxygen. Monitor reaction progress via TLC to terminate before side reactions dominate .
How can mechanistic studies elucidate the role of steric effects in regioselective couplings?
Advanced Research Question
- DFT Calculations : Model transition states to predict regioselectivity between Cl and B(OH)₂ groups.
- Competition Experiments : Compare reactivity with meta-/para-substituted analogs. Steric maps derived from X-ray structures of intermediates (e.g., Pd-π complexes) can guide substrate design .
What purification techniques are effective for isolating this compound from biphasic reactions?
Advanced Research Question
- Column Chromatography : Use silica gel with EtOAc/hexane gradients (1:4 to 1:1). Pre-adsorb the crude product on Celite to prevent boronic acid degradation.
- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals. For persistent impurities, employ preparative HPLC with C18 columns .
How do electronic effects of the chlorine substituent influence cross-coupling efficiency?
Advanced Research Question
The electron-withdrawing Cl group activates the pyridine ring toward oxidative addition but may slow transmetallation. Kinetic studies (e.g., variable-temperature NMR) paired with Hammett plots quantify electronic contributions. Adjust catalyst loading (e.g., 7–10 mol% Pd) for substrates with competing dehalogenation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
